Methylmalonic acid

Overview

Description

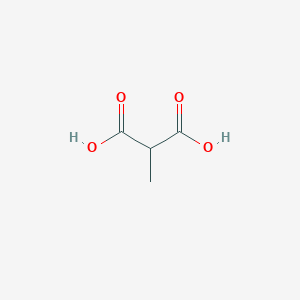

Methylmalonic acid is a dicarboxylic acid that is a C-methylated derivative of malonic acid. It is a vital intermediate in the metabolism of fat and protein. Abnormalities in this compound metabolism can lead to methylmalonic acidemia, a metabolic disease attributed to a block in the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA .

Mechanism of Action

Target of Action

Methylmalonic Acid (MMA) primarily targets the Methylmalonyl-CoA carboxyltransferase 12S subunit , which is an enzyme found in Propionibacterium freudenreichii subsp. shermanii . This enzyme plays a crucial role in the metabolism of fat and protein .

Mode of Action

MMA is a by-product of certain metabolic processes, including the metabolism of essential amino acids such as methionine, valine, threonine, and isoleucine, as well as propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain . The coenzyme A linked form of MMA, known as Methylmalonyl-CoA, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor . In this way, MMA enters the Krebs cycle, becoming part of one of the anaplerotic reactions .

Biochemical Pathways

MMA is a vital intermediate in the metabolism of fat and protein . Abnormalities in MMA metabolism lead to a condition known as methylmalonic aciduria . This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA . MMA is also involved in various metabolic pathways, including Propanoate Metabolism and Vitamin K Metabolism .

Pharmacokinetics

It is known that mma levels in the blood and urine can be elevated due to a defect in the metabolism of methylmalonyl-coa or cobalamin (vitamin b12), or may be caused by dietary cobalamin deficiency . MMA levels are also known to increase during renal dysfunction .

Result of Action

Elevation of MMA levels may indicate a vitamin B12 deficiency . An excess of MMA is associated with a condition known as methylmalonic acidemia . If elevated MMA levels are accompanied by elevated malonic acid levels, this may indicate the metabolic disease combined malonic and methylmalonic aciduria (CMAMMA) .

Action Environment

Therefore, the action, efficacy, and stability of MMA can be influenced by environmental factors such as diet, gut microbial production, and the individual’s health status .

Biochemical Analysis

Biochemical Properties

Methylmalonic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Methylmalonyl-CoA, the coenzyme A linked form of this compound, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase . This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cellular metabolism through the direct regulation of metabolic enzymes . For example, it has been found to activate the succinate receptor 1 and drive inflammation . Moreover, this compound acts as a signaling molecule through the methylmalonylation of proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and influences enzyme activity and gene expression. For instance, it is involved in the conversion of methylmalonyl-CoA into succinyl-CoA, a critical step in the metabolism of certain amino acids .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, only 22% of variation in MMA levels was explained by vitamin B12, eGFR, age, and sex, indicating that a large part of variation in MMA levels is attributable to other factors (e.g., catabolism, dietary components, or gut microbial production) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a single intravenous administration of hMUT mRNA to neonatal or adult MMA mice prevented body weight loss and mortality when challenged with a high protein diet .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is also involved in the metabolism of odd-chain fatty acids and cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, cobalamin (Cbl) is released by carrier proteins and binds to haptocorrin, which is produced by the salivary glands . From the blood, Cbl-transcobalamin enters cells via the transcobalamin receptor .

Subcellular Localization

It is known that the metabolism of this compound occurs in the mitochondria , suggesting that this is its primary site of localization within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylmalonic acid can be synthesized through various methods, including the esterification reactions by various catalysts and the synthesis of pyrimidinium betaines with formamidine . Another method involves the synthesis of malonic acid half thioester (MAHT) .

Industrial Production Methods

In industrial settings, this compound is often prepared using automated extraction methods. For example, the automated extraction of this compound from serum employs the Ostro Plate for protein precipitation and phospholipid removal . This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-throughput analysis .

Chemical Reactions Analysis

Types of Reactions

Methylmalonic acid undergoes various chemical reactions, including:

Oxidation: Conversion to succinyl-CoA in a reaction involving vitamin B12 as a cofactor.

Reduction: Not commonly reported for this compound.

Substitution: Esterification reactions by various catalysts.

Common Reagents and Conditions

Oxidation: Requires vitamin B12 (adenosylcobalamin) as a cofactor.

Substitution: Various catalysts for esterification.

Major Products Formed

Oxidation: Succinyl-CoA.

Substitution: Pyrimidinium betaines.

Scientific Research Applications

Methylmalonic acid has several scientific research applications:

Chemistry: Used as a biochemical marker for vitamin B12 deficiency.

Biology: Involved in the metabolism of essential amino acids and odd-chain fatty acids.

Medicine: Elevated levels indicate vitamin B12 deficiency and are associated with metabolic diseases like methylmalonic acidemia

Industry: Utilized in high-throughput analysis methods for serum and plasma samples.

Comparison with Similar Compounds

Similar Compounds

Malonic Acid: A dicarboxylic acid similar to methylmalonic acid but without the methyl group.

Succinic Acid: An isomer of this compound involved in the Krebs cycle.

Uniqueness

This compound is unique due to its role as a biomarker for vitamin B12 deficiency and its involvement in specific metabolic pathways that are not shared by its similar compounds .

Biological Activity

Methylmalonic acid (MMA) is a dicarboxylic acid that plays a significant role in human metabolism, particularly in the context of vitamin B12 deficiency and various metabolic disorders. Elevated levels of MMA are often indicative of underlying health issues, including metabolic dysfunctions and neurological disorders. This article explores the biological activity of MMA, focusing on its effects on immune function, neurological health, and metabolic pathways.

Overview of this compound

This compound is primarily produced during the metabolism of certain amino acids and fatty acids. It is a key intermediate in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a reaction that requires vitamin B12 as a cofactor. Elevated MMA levels are associated with vitamin B12 deficiency, leading to various clinical manifestations.

Immune Function

Recent studies have highlighted the impact of MMA on immune cell functionality. A notable study conducted by researchers at Moffitt Cancer Center found that elevated MMA levels significantly impair the activity of CD8+ T cells, which are crucial for anti-tumor immunity. The study revealed that:

- Reduction in CD8+ T Cell Activity : MMA treatment led to a marked decrease in the activation and effector functions of CD8+ T cells, suggesting that high MMA levels can weaken immune responses against tumors .

- Gene Expression Alterations : The presence of MMA influenced global gene expression in T cells, downregulating pathways essential for immune activation and metabolism, thereby contributing to a tumor-favorable microenvironment .

Neurological Impact

MMA's effects extend to neurological health, particularly in conditions like methylmalonic acidemia. Research indicates that:

- Neuronal Cell Viability : Exposure to pathological concentrations of MMA resulted in reduced viability of human neuronal cells (SH-SY5Y), with significant decreases in mitochondrial complex II–III activity observed at higher concentrations .

- Oxidative Stress : MMA exposure has been linked to increased oxidative stress in neuronal cells, characterized by elevated lipid and protein peroxidation and decreased antioxidant enzyme activity .

Metabolic Pathways

MMA's role in metabolism is closely tied to its interaction with vitamin B12-dependent enzymes:

- Vitamin B12 Deficiency : Elevated MMA levels serve as a biomarker for vitamin B12 deficiency, which can lead to megaloblastic anemia and neurological disorders due to impaired DNA synthesis and cellular metabolism .

- Metabolic Dysregulation : In conditions such as Crohn's disease and ulcerative colitis, elevated MMA levels have been associated with dysregulated immune responses and metabolic pathways .

Case Studies

- Lung Cancer and Immune Response :

- Methylmalonic Acidemia :

Data Table: Effects of this compound on Biological Systems

Properties

IUPAC Name |

2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVHBGGAOATLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199549 | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

679.0 mg/mL | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-05-2, 1215348-94-9 | |

| Record name | Methylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1215348-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL8S712J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.